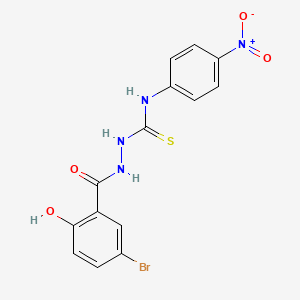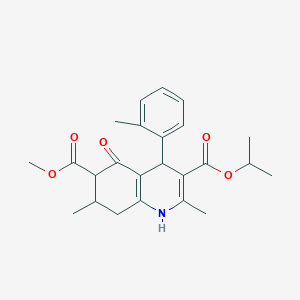![molecular formula C20H22N2O3S B4115839 N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B4115839.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide
説明
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
作用機序
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been found to have various biochemical and physiological effects. In addition to its ability to cause Parkinson's disease-like symptoms, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
実験室実験の利点と制限
One advantage of using N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in lab experiments is that it allows researchers to study the mechanisms underlying Parkinson's disease. However, one limitation is that N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide-induced Parkinson's disease may not fully mimic the human disease, as it does not involve the aggregation of alpha-synuclein, a hallmark of Parkinson's disease.
将来の方向性
There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide. One direction is to develop new animal models of Parkinson's disease that more closely mimic the human disease. Another direction is to study the role of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers could investigate the potential therapeutic applications of N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide, such as its ability to induce neurogenesis.
In conclusion, N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is a chemical compound that has been extensively studied for its scientific research applications. It has been found to have various biochemical and physiological effects, and is commonly used as a tool to study Parkinson's disease. While N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has its limitations, it remains an important tool for researchers studying neurodegenerative diseases.
科学的研究の応用
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide has been widely used in scientific research as a tool to study Parkinson's disease. This is because N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans.
特性
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15(26-16-7-3-2-4-8-16)19(23)21-18-10-6-5-9-17(18)20(24)22-11-13-25-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZIMAGUGCDEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinylcarbonyl)phenyl]-2-(phenylthio)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-{[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4115765.png)
![N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
![3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4115796.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)



![2-fluoro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4115830.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4115832.png)
![N-(4-ethoxyphenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115844.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)
![2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide](/img/structure/B4115868.png)
![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)